1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidin-1-yl group: This step involves the substitution reaction where a piperidine derivative is introduced to the core structure.
Methylation and arylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Methyl-N-(2-methylphenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:
- 1-Methyl-N-(2-chlorophenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-Methyl-N-(2-fluorophenyl)-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share the same core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-8-4-5-9-15(13)20-16-14-12-19-23(2)17(14)22-18(21-16)24-10-6-3-7-11-24/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBIMNTOWPORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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